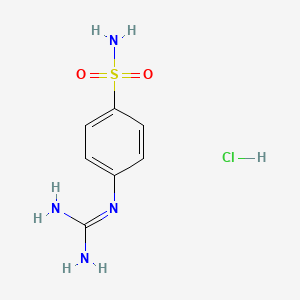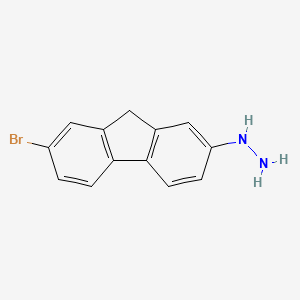
(7-bromo-9H-fluoren-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-9H-fluoren-2-yl)hydrazine is an organic compound with the molecular formula C13H11BrN2. It is a derivative of fluorene, where a bromine atom is substituted at the 7th position and a hydrazine group is attached to the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-9H-fluoren-2-yl)hydrazine typically involves the bromination of fluorene followed by the introduction of the hydrazine group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-fluorene is then reacted with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-9H-fluoren-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Bromo-9H-fluoren-2-yl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its possible anticancer properties.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (7-bromo-9H-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Bromo-9H-fluoren-2-yl)amine: Similar structure but with an amine group instead of a hydrazine group.
(7-Bromo-9H-fluoren-2-yl)thiol: Similar structure but with a thiol group instead of a hydrazine group.
(7-Bromo-9H-fluoren-2-yl)alcohol: Similar structure but with an alcohol group instead of a hydrazine group.
Uniqueness
(7-Bromo-9H-fluoren-2-yl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Propriétés
Numéro CAS |
887593-02-4 |
|---|---|
Formule moléculaire |
C13H11BrN2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(7-bromo-9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C13H11BrN2/c14-10-1-3-12-8(6-10)5-9-7-11(16-15)2-4-13(9)12/h1-4,6-7,16H,5,15H2 |
Clé InChI |
GIAULIPWCNBYNY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)NN)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
![4-Aminopyrrolo[2,3-B]pyridin-1-YL acetate](/img/structure/B15145903.png)
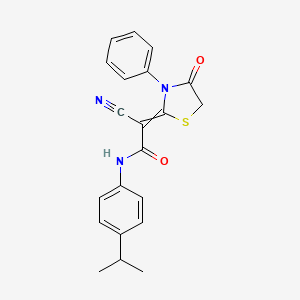
![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)
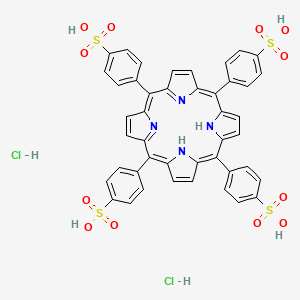
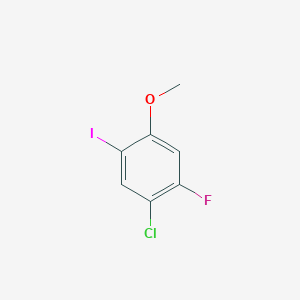
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
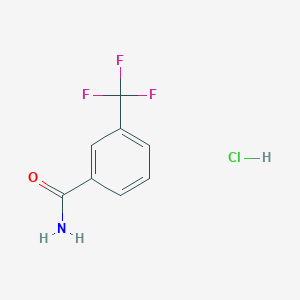
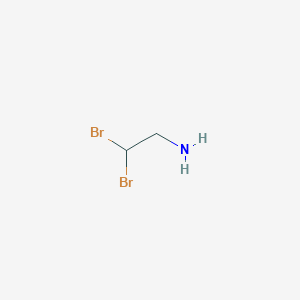
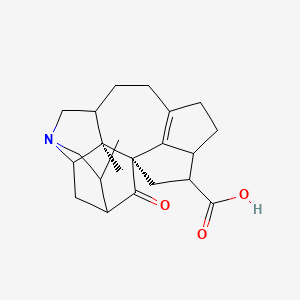
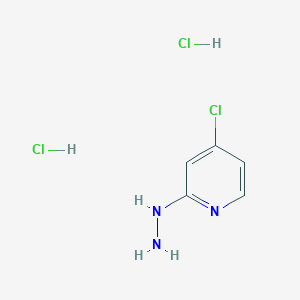
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
